diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate
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Overview
Description
It has demonstrated significant antitumor activity in various animal models and is known for its calcium chelation properties . diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate is particularly noted for its ability to inhibit the growth of sensitive cells by disrupting nucleoside uptake and metabolism .
Preparation Methods
diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate is synthesized through the partial imidization of a copolymer of ethylene and maleic anhydride . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to achieve the desired molecular weight and functional properties. Industrial production methods focus on optimizing these conditions to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the polymer chain, affecting its biological activity.
Substitution Reactions: Common reagents used in these reactions include nucleophiles and electrophiles, which help in altering the polymer’s properties.
Major Products: The primary products formed from these reactions include modified polymers with enhanced antitumor and immunomodulatory activities
Scientific Research Applications
diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymer reactions and properties.
Biology: this compound’s ability to inhibit nucleoside uptake makes it a valuable tool in cellular biology research.
Medicine: Its antitumor properties have been extensively studied, showing efficacy against various tumor cell lines, including melanoma
Industry: This compound is used in the development of new therapeutic agents and as a component in drug delivery systems
Mechanism of Action
Carbet
Properties
CAS No. |
82230-03-3 |
---|---|
Molecular Formula |
C24H37N5O8 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate |
InChI |
InChI=1S/C24H31N3O8.2H3N/c1-12(13-5-3-2-4-6-13)19-17(22(32)27-23(19)33)10-9-15(21(26)31)16(24(34)35)8-7-14(20(25)30)11-18(28)29;;/h2-6,12,14-17,19H,7-11H2,1H3,(H2,25,30)(H2,26,31)(H,28,29)(H,34,35)(H,27,32,33);2*1H3 |
InChI Key |
KPRFMAZESAKTEJ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |
Canonical SMILES |
CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |
Synonyms |
Carbethimer carbetimer carboxyimamidate N-137 NED 137 NSC 329514D NSC-329514D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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